2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and an indole moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with an appropriate acylating agent to form the benzazepine core. This intermediate is then coupled with an indole derivative through a series of reactions, including amide bond formation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.
Substitution: The indole moiety can participate in electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted indole compounds, which can be further utilized in various chemical and biological studies .
Scientific Research Applications
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the benzazepine and indole moieties allows for interactions with multiple targets, making it a versatile compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the indole moiety.
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Contains a similar bicyclic structure but with different functional groups.
6-Methylcoumarin: A simpler compound with a coumarin core and methoxy groups.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide lies in its combination of the benzazepine and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential lead for drug development.
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(1-methylindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-27-15-18(20-6-4-5-7-21(20)27)8-10-26-24(29)16-28-11-9-17-12-22(31-2)23(32-3)13-19(17)14-25(28)30/h4-7,9,11-13,15H,8,10,14,16H2,1-3H3,(H,26,29) |
InChI Key |
SDXUFIAMYFUSNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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